

# Application Notes and Protocols for Measuring Serabelisib (TAK-117) Kinase Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Serabelisib

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These application notes provide detailed protocols to measure the inhibitory activity of **Serabelisib** (also known as TAK-117 or MLN117), a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3K $\alpha$ ) isoform. The following sections offer a summary of **Serabelisib**'s activity, protocols for both biochemical and cell-based assays, and visual representations of the signaling pathway and experimental workflows.

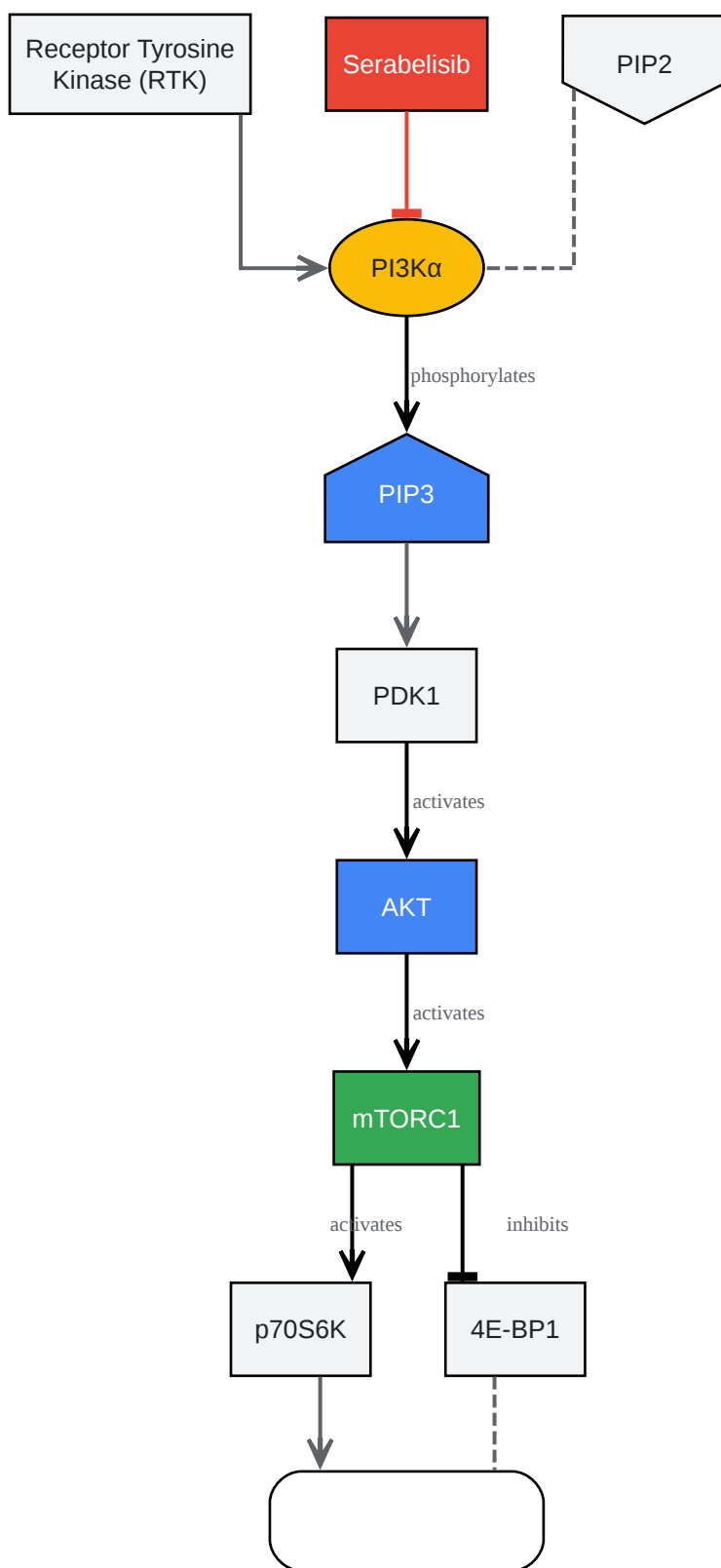
## Summary of Serabelisib's Inhibitory Activity

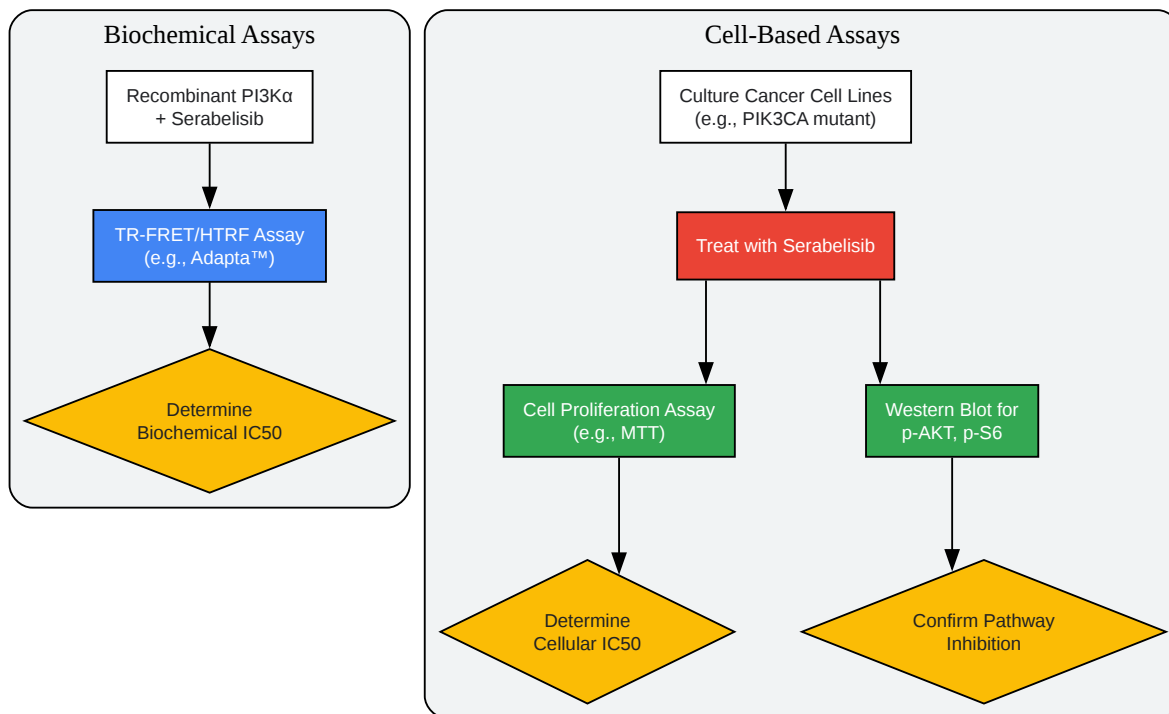
**Serabelisib** is a highly selective inhibitor of the p110 $\alpha$  catalytic subunit of PI3K. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various cancers, making it a key therapeutic target.[1] **Serabelisib** has demonstrated potent inhibition of PI3K $\alpha$  in cell-free assays, with reported IC<sub>50</sub> values in the low nanomolar range.[2][3] It exhibits significant selectivity (over 100-fold) for PI3K $\alpha$  compared to other Class I PI3K isoforms ( $\beta$ ,  $\gamma$ , and  $\delta$ ) and the mammalian target of rapamycin (mTOR).[2]

Target	Assay Type	IC50 (nM)	Reference
PI3K $\alpha$	Cell-free	21	<a href="#">[2]</a>
PI3K $\alpha$	Cell-free	15	<a href="#">[3]</a>
PI3K $\beta$	Cell-free	>100-fold selective vs PI3K $\alpha$	<a href="#">[2]</a>
PI3K $\gamma$	Cell-free	>100-fold selective vs PI3K $\alpha$	<a href="#">[2]</a>
PI3K $\delta$	Cell-free	>100-fold selective vs PI3K $\alpha$	<a href="#">[2]</a>
mTOR	Cell-free	>100-fold selective vs PI3K $\alpha$	<a href="#">[2]</a>

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway targeted by **Serabelisib** and the general experimental workflows for its characterization.





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## References

- 1. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [selleck.co.jp](http://selleck.co.jp) [selleck.co.jp]

- 3. [assets.fishersci.com](https://assets.fishersci.com) [[assets.fishersci.com](https://assets.fishersci.com)]
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